3-Amino-3-(2,5-dimethylphenyl)propan-1-ol
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Overview
Description
3-Amino-3-(2,5-dimethylphenyl)propan-1-ol is an organic compound that belongs to the class of propanolamines It features a hydroxy group at the first carbon and an amino group at the third carbon of the propane chain, with a 2,5-dimethylphenyl substituent attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,5-dimethylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield the corresponding amine.
Hydroxylation: Finally, the amine is hydroxylated using a hydroxylating agent like sodium borohydride to produce this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(2,5-dimethylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of 3-amino-3-(2,5-dimethylphenyl)propan-1-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(2,5-dimethylphenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- 3-Amino-3-(4-methoxy-2,3-dimethylphenyl)propan-1-ol
- 3-Amino-3-(3,4-dimethylphenyl)propan-1-ol
- 3-Amino-2,2-dimethylpropan-1-ol
Comparison: 3-Amino-3-(2,5-dimethylphenyl)propan-1-ol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different pharmacological properties and applications compared to its analogs.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-9(2)10(7-8)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3 |
InChI Key |
YTGKRACHPANUME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(CCO)N |
Origin of Product |
United States |
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